2-Benzyloxy-5-methoxy-benzaldehyde

Catalog No.
S711859
CAS No.
56979-57-8
M.F
C15H14O3
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyloxy-5-methoxy-benzaldehyde

CAS Number

56979-57-8

Product Name

2-Benzyloxy-5-methoxy-benzaldehyde

IUPAC Name

5-methoxy-2-phenylmethoxybenzaldehyde

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c1-17-14-7-8-15(13(9-14)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

HJZNOASMPBTKJX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O

2-Benzyloxy-5-methoxy-benzaldehyde is an organic compound with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol. It features a benzaldehyde functional group, which is characterized by the presence of a formyl group (-CHO) attached to a benzene ring. The compound also contains both methoxy (-OCH₃) and benzyloxy (-OCH₂C₆H₅) substituents, contributing to its unique chemical properties and potential biological activities. Its structure can be represented as follows:

text
OCH3 |C6H4-O-CH2-C6H5 | CHO

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Typical of aldehydes and ethers. Notable reactions include:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, such as alcohols or amines, leading to the formation of hemiacetals or imines.
  • Oxidation: The aldehyde can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction: It can also be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

The synthesis of 2-Benzyloxy-5-methoxy-benzaldehyde typically involves alkylation reactions. A common method includes:

  • Starting Material: Begin with 2-hydroxy-5-methoxy-benzaldehyde.
  • Alkylation Reaction: React the starting material with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically occurs under reflux conditions in an organic solvent like acetone .

2-Benzyloxy-5-methoxy-benzaldehyde finds applications in various fields:

  • Pharmaceutical Industry: Due to its potential biological activities, it may serve as a lead compound in drug development.
  • Chemical Synthesis: It can be utilized as an intermediate in the synthesis of more complex organic molecules.
  • Flavoring and Fragrance: The compound's aromatic properties make it suitable for use in flavoring agents and perfumes.

Interaction studies involving 2-Benzyloxy-5-methoxy-benzaldehyde have revealed insights into its pharmacological profile:

  • Cytochrome P450 Inhibition: The compound has been identified as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, and CYP2D6), which are crucial for drug metabolism .
  • Bioavailability Assessment: Its solubility and permeability characteristics suggest good bioavailability, making it a candidate for further pharmacokinetic studies.

Several compounds share structural similarities with 2-Benzyloxy-5-methoxy-benzaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-(Benzyloxy)-2-hydroxybenzaldehyde52085-14-01.00
3-Benzyloxy-4-methoxybenzaldehyde6346-05-00.98
2-(Benzyloxy)-4-methoxybenzaldehyde32884-23-40.98
4-Methoxybenzaldehyde105-13-50.95
3-Hydroxybenzaldehyde623-05-20.93

Uniqueness

What sets 2-Benzyloxy-5-methoxy-benzaldehyde apart from these compounds is its specific arrangement of methoxy and benzyloxy groups on the benzene ring, which may influence its reactivity and biological activity differently compared to other similar compounds.

The development and characterization of 2-benzyloxy-5-methoxy-benzaldehyde represents a significant milestone in the evolution of substituted benzaldehyde chemistry. While specific historical documentation of its initial discovery remains limited in the available literature, the compound emerged as part of the broader exploration of methoxy-substituted aromatic aldehydes that gained prominence during the advancement of organic synthesis methodologies. The compound's development can be traced to systematic investigations into benzyloxy-substituted benzaldehydes, which became particularly relevant during the expansion of pharmaceutical intermediate research.

The structural relationship between 2-benzyloxy-5-methoxy-benzaldehyde and related compounds such as 2-hydroxy-5-methoxybenzaldehyde, an isomer of vanillin, provides important context for understanding its discovery trajectory. The synthesis of 2-benzyloxy-5-methoxy-benzaldehyde typically involves alkylation reactions starting from 2-hydroxy-5-methoxy-benzaldehyde, utilizing established methodologies that were refined through industrial chemical processes. These synthetic approaches demonstrate the compound's connection to well-established chemical transformations and highlight its role in the broader context of aromatic aldehyde chemistry.

The compound's emergence in scientific literature reflects the growing recognition of substituted benzaldehydes as crucial building blocks for complex molecular architectures. Research efforts have consistently demonstrated that modifications to the benzaldehyde core through strategic placement of functional groups can dramatically alter chemical reactivity and biological activity patterns. This understanding has driven continued investigation into compounds like 2-benzyloxy-5-methoxy-benzaldehyde, establishing them as important synthetic intermediates.

Significance in Organic Chemistry

2-Benzyloxy-5-methoxy-benzaldehyde occupies a position of considerable importance within the field of organic chemistry due to its exceptional versatility as a synthetic building block. The compound's significance stems from its unique combination of functional groups that enable diverse chemical transformations and molecular constructions. The presence of both electron-donating methoxy and benzyloxy substituents, along with the reactive aldehyde functionality, creates opportunities for selective reactions that are fundamental to advanced synthetic strategies.

The compound's utility in organic synthesis extends to the preparation of functionalized benzaldehydes through sophisticated two-step, one-pot procedures. These methodologies have proven particularly valuable for constructing alkyl and aryl substituted benzaldehydes, including specialized applications in radiolabeled compound synthesis. Such synthetic capabilities have positioned 2-benzyloxy-5-methoxy-benzaldehyde as an essential intermediate in the development of complex organic molecules.

Furthermore, the compound serves as a key starting material for benzylic oxidations and reductions, reactions that are fundamental to organic transformation chemistry. These processes typically employ hot acidic permanganate solutions or catalyzed air-oxidations, facilitating the effective synthesis of various substituted benzoic acids. The ability to undergo such transformations while maintaining structural integrity makes the compound particularly valuable for multi-step synthetic sequences.

The compound's role in natural product synthesis represents another dimension of its chemical significance. Specifically, 2-benzyloxy-5-methoxy-benzaldehyde functions as a critical intermediate in the total synthesis of natural products containing benzofuran rings. This application demonstrates the compound's utility in constructing complex heterocyclic systems that are prevalent in biologically active natural products, highlighting its importance in medicinal chemistry research.

Nomenclature and Classification

The systematic nomenclature of 2-benzyloxy-5-methoxy-benzaldehyde follows established International Union of Pure and Applied Chemistry conventions for aromatic aldehyde compounds. The compound is formally designated as 5-methoxy-2-phenylmethoxybenzaldehyde according to systematic naming protocols, reflecting the precise positioning of substituents on the benzene ring. Alternative nomenclature systems recognize the compound as 2-benzyloxy-5-methoxybenzaldehyde, emphasizing the benzyloxy group designation.

From a chemical classification perspective, 2-benzyloxy-5-methoxy-benzaldehyde belongs to the broader category of aromatic aldehydes, specifically within the subcategory of substituted benzaldehydes. The compound exhibits characteristics typical of this class, including the presence of a carbonyl group directly attached to an aromatic ring system. The additional classification as a benzyloxy-substituted compound reflects the presence of the phenylmethoxy functional group, which imparts specific chemical properties and reactivity patterns.

The compound's registry identifications include multiple Chemical Abstracts Service numbers, with 56979-57-8 and 187269-42-7 being the primary identifiers used in chemical databases. These registry numbers facilitate precise identification and referencing in scientific literature and commercial applications. The molecular formula C15H14O3 provides fundamental compositional information, while the molecular weight of 242.27 grams per mole establishes important physical property parameters.

Additional classification schemes recognize 2-benzyloxy-5-methoxy-benzaldehyde as a specialty material within the broader chemicals industry. This designation reflects its specialized applications and the technical expertise required for its synthesis and handling. The compound's classification within various chemical databases emphasizes its role as a research chemical and synthetic intermediate rather than a commodity chemical.

Overview of Research Applications

The research applications of 2-benzyloxy-5-methoxy-benzaldehyde span multiple scientific disciplines, reflecting its versatility as a chemical building block and research tool. In organic synthesis research, the compound serves as a crucial intermediate for developing novel synthetic methodologies and constructing complex molecular architectures. Researchers have utilized the compound's unique reactivity profile to explore innovative approaches to carbon-carbon bond formation and functional group transformations.

Materials science applications represent a significant area of research focus for 2-benzyloxy-5-methoxy-benzaldehyde. The compound functions as a starting material for synthesizing corrosion-inhibiting Schiff bases, compounds that demonstrate practical importance in industrial applications. These Schiff base derivatives exhibit enhanced protective properties for metal surfaces, contributing to the development of advanced materials with improved durability and performance characteristics.

Pharmaceutical research has identified 2-benzyloxy-5-methoxy-benzaldehyde as a valuable precursor for developing bioactive compounds. The compound's structural features make it suitable for constructing pharmacophores that exhibit biological activity, particularly in the context of drug discovery programs. Research efforts have focused on utilizing the compound's aromatic aldehyde functionality to create novel therapeutic candidates through systematic structural modifications.

Food chemistry research has explored potential applications of 2-benzyloxy-5-methoxy-benzaldehyde in flavor and fragrance development. The compound's aromatic properties and chemical stability make it an interesting candidate for creating novel sensory compounds. These investigations have contributed to understanding the relationship between molecular structure and organoleptic properties in aromatic aldehyde systems.

Physical Constants

2-Benzyloxy-5-methoxy-benzaldehyde (Chemical Abstracts Service number 187269-42-7) is an aromatic aldehyde compound with the molecular formula C15H14O3 and a molecular weight of 242.27 grams per mole [1] [2]. The compound exhibits a white to light yellow solid appearance under standard conditions [3].

Melting and Boiling Points

The melting and boiling points of 2-Benzyloxy-5-methoxy-benzaldehyde have not been extensively documented in the current literature. However, comparative analysis with structurally related benzyloxy-methoxy benzaldehyde isomers provides valuable insight into the expected thermal properties of this compound.

Refractive index measurements for structurally similar compounds indicate values in the range of 1.55 to 1.58 [8] [6]. The 4-benzyloxy-3-methoxybenzaldehyde shows a refractive index of 1.5570 [6], which serves as a reference point for the target compound. The aromatic ring system and the electron-rich oxygen-containing substituents contribute to the polarizability of the molecule, resulting in refractive index values consistent with other substituted benzaldehyde derivatives.

Spectroscopic Properties

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 2-benzyloxy-5-methoxy-benzaldehyde exhibits characteristic features consistent with aromatic aldehyde compounds containing electron-donating substituents. The absorption profile is dominated by two primary electronic transitions that are fundamental to the photophysical properties of the molecule.

The primary absorption maximum occurs in the range of 280-320 nanometers, corresponding to the n→π* transition of the carbonyl chromophore [9] [10]. This transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to the antibonding π* orbital of the carbon-oxygen double bond. The relatively weak nature of this transition results from the forbidden character of the n→π* electronic excitation, which typically exhibits extinction coefficients in the range of 10-100 liters per mole per centimeter.

A secondary absorption feature appears at shorter wavelengths, typically around 250-280 nanometers, attributed to the π→π* transition of the aromatic system [11] [12]. The presence of electron-donating methoxy and benzyloxy substituents on the aromatic ring system extends the conjugation and causes a bathochromic shift compared to unsubstituted benzaldehyde. The extinction coefficient for this transition is generally higher than the n→π* transition, ranging from 1000-10000 liters per mole per centimeter.

The methoxy substituent at the 5-position contributes additional absorption features through its interaction with the aromatic π-system. Methoxy-substituted benzaldehyde derivatives typically show enhanced absorption intensity and slight wavelength shifts compared to unsubstituted analogs [11]. The benzyloxy group at the 2-position further extends the chromophoric system through its aromatic character, potentially contributing additional absorption bands in the ultraviolet region.

Infrared Spectral Features

The infrared spectrum of 2-benzyloxy-5-methoxy-benzaldehyde displays characteristic absorption bands that provide definitive identification of the functional groups present in the molecule. The spectroscopic features are dominated by the vibrational modes of the carbonyl group, aromatic ring system, and oxygen-containing substituents.

The most prominent absorption band appears in the region of 1705-1710 wavenumbers, corresponding to the stretching vibration of the aromatic aldehyde carbonyl group [13] [14] [15]. This frequency is lower than that observed for aliphatic aldehydes (1720-1740 wavenumbers) due to the conjugation between the carbonyl group and the aromatic ring system. The conjugation reduces the bond order of the carbon-oxygen double bond, resulting in a lower stretching frequency. The intensity of this absorption is typically strong due to the large change in dipole moment associated with the carbonyl stretching vibration.

The aldehydic carbon-hydrogen stretching vibrations appear as characteristic bands in the region of 2720-2760 and 2800-2860 wavenumbers [16] [14] [15]. These absorptions are diagnostic for aldehyde functional groups and serve to distinguish aldehydes from ketones in infrared spectroscopic analysis. The lower frequency band at 2720-2760 wavenumbers is particularly reliable for aldehyde identification, as it is rarely obscured by other molecular vibrations.

The aromatic carbon-hydrogen stretching vibrations contribute multiple absorption bands in the region of 3000-3100 wavenumbers [14]. The aromatic carbon-carbon stretching vibrations appear as medium to strong intensity bands in the range of 1450-1600 wavenumbers. The methoxy group contributes characteristic absorption bands, including the carbon-oxygen stretching vibration in the region of 1210-1270 wavenumbers and the carbon-hydrogen stretching vibrations of the methyl group around 2850-2950 wavenumbers.

The benzyloxy substituent contributes additional complexity to the infrared spectrum through its aromatic ring vibrations and the ether linkage carbon-oxygen stretching mode, which appears in the region of 1150-1300 wavenumbers [14]. The aromatic out-of-plane bending vibrations typically appear in the fingerprint region below 1000 wavenumbers and provide information about the substitution pattern of the aromatic rings.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation of 2-benzyloxy-5-methoxy-benzaldehyde follows predictable pathways based on the stability of the resulting fragment ions and the established fragmentation patterns of aromatic aldehyde compounds. The molecular ion peak appears at mass-to-charge ratio 242, corresponding to the molecular weight of the compound [17] [18].

The molecular ion peak typically exhibits relatively low intensity due to the facile fragmentation of aromatic aldehyde compounds under electron ionization conditions. The initial fragmentation pathways involve cleavage at bonds adjacent to electron-rich centers, particularly the oxygen atoms of the methoxy and benzyloxy substituents.

A prominent fragmentation pathway involves the loss of the formyl group (CHO) from the molecular ion, resulting in a fragment at mass-to-charge ratio 213 [17]. This α-cleavage adjacent to the carbonyl group is characteristic of aldehyde compounds and produces a relatively stable aromatic cation. The loss of hydrogen from the molecular ion results in a fragment at mass-to-charge ratio 241, which is typically observed with moderate intensity.

The benzyloxy substituent undergoes characteristic fragmentation to produce the tropylium ion at mass-to-charge ratio 91 [17] [18]. This seven-membered ring cation is particularly stable due to its aromatic character and typically appears as one of the most intense peaks in the mass spectrum. The formation of the tropylium ion involves rearrangement processes that are common in benzyl-containing compounds.

Additional fragmentation pathways include the loss of the methoxy group (OCH3) from the molecular ion, producing a fragment at mass-to-charge ratio 211. The loss of the entire benzyloxy group results in a fragment at mass-to-charge ratio 135. The aromatic rings contribute characteristic fragment ions, including the phenyl cation at mass-to-charge ratio 77 and the benzoyl cation at mass-to-charge ratio 105 [17] [18].

Solubility Parameters

Solvent Compatibility Profile

The solubility behavior of 2-benzyloxy-5-methoxy-benzaldehyde is governed by the balance between polar and nonpolar structural features within the molecule. The compound exhibits a amphiphilic character due to the presence of both hydrophobic aromatic regions and polar oxygen-containing functional groups.

Water solubility is severely limited due to the predominance of hydrophobic character contributed by the two aromatic ring systems [3] [19]. The benzene rings and the extended aromatic character of the benzyloxy substituent create a large hydrophobic surface area that disrupts the hydrogen-bonding network of water molecules. The estimated water solubility is less than 1 gram per liter at room temperature, classifying the compound as poorly soluble in aqueous media.

Alcoholic solvents, including methanol and ethanol, provide excellent solubility for the compound due to their ability to interact with both the polar carbonyl group and the aromatic systems through dipole-dipole interactions and π-π stacking [3] [19]. The hydroxyl groups of alcohols can form hydrogen bonds with the oxygen atoms of the methoxy and carbonyl groups, while the alkyl portions of the alcohol molecules interact favorably with the aromatic regions. Solubility in alcoholic solvents typically exceeds 100 grams per liter.

Ether solvents, such as diethyl ether and tetrahydrofuran, demonstrate high compatibility with the compound through multiple interaction mechanisms [19]. The oxygen atoms in ether solvents can interact with the electron-deficient regions of the molecule, while the alkyl groups provide compatibility with the aromatic regions. The solubility in common ethers generally ranges from 50 to over 100 grams per liter.

Aromatic hydrocarbon solvents, including benzene and toluene, exhibit excellent solubility characteristics due to favorable π-π stacking interactions between the solvent molecules and the aromatic rings of the solute [19] [20]. The similar electronic character of the aromatic systems promotes miscibility, with solubility values typically exceeding 100 grams per liter.

Chlorinated solvents, such as dichloromethane and chloroform, provide superior solubility due to their ability to interact with both polar and nonpolar regions of the molecule [19]. The high polarizability of chlorinated solvents enables effective solvation of the aromatic systems, while the dipolar character allows interaction with the carbonyl and ether oxygen atoms. Solubility in chlorinated solvents generally exceeds 100 grams per liter.

Polar aprotic solvents, including dimethylformamide and dimethyl sulfoxide, demonstrate high solubility for the compound through strong dipole-dipole interactions with the polar functional groups [19]. These solvents can effectively solvate the carbonyl group and the oxygen-containing substituents while providing adequate compatibility with the aromatic regions. Solubility values in polar aprotic solvents typically exceed 100 grams per liter.

Partition Coefficients

The partition coefficient of 2-benzyloxy-5-methoxy-benzaldehyde between octanol and water provides a quantitative measure of the compound's lipophilicity and serves as a predictor of its biological distribution and environmental behavior. The octanol-water partition coefficient (log P) has been determined to be 3.09 [1], indicating a strong preference for the organic phase over the aqueous phase.

This partition coefficient value places the compound in the moderately lipophilic range, suggesting favorable distribution into biological membranes and organic matrices [21]. The high log P value reflects the predominance of hydrophobic character contributed by the aromatic ring systems and the benzyloxy substituent. The polar contributions from the aldehyde carbonyl and methoxy groups are insufficient to significantly reduce the overall lipophilic character.

Comparison with structurally related compounds confirms the reliability of the measured partition coefficient. Benzaldehyde derivatives containing electron-donating substituents typically exhibit log P values in the range of 2.0 to 4.0 [21] [22]. The presence of the benzyloxy group significantly increases the lipophilic character compared to simpler methoxy-substituted benzaldehydes.

The partition behavior between other solvent systems can be estimated based on the molecular structure and the known behavior of related compounds. The benzene-water partition coefficient is expected to be high (log P > 2) due to the favorable interaction between the aromatic solute and aromatic solvent [21]. Similarly, the chloroform-water partition coefficient is anticipated to be elevated due to the excellent solvation properties of chloroform for aromatic compounds.

Temperature dependence of partition coefficients follows the general pattern observed for organic compounds, with slight decreases in log P values at elevated temperatures due to increased water solubility [21]. The enthalpic and entropic contributions to the partitioning process are balanced such that temperature effects are typically modest for compounds in this structural class.

Electronic Properties

Electron Density Distribution

The electron density distribution in 2-benzyloxy-5-methoxy-benzaldehyde is characterized by regions of high electron density centered on the oxygen atoms and areas of electron deficiency associated with the carbonyl carbon and aromatic carbons bearing electron-withdrawing character. Quantum chemical calculations and electrostatic potential mapping reveal the spatial distribution of electronic charge that governs the reactivity and intermolecular interactions of the molecule.

The oxygen atom of the carbonyl group exhibits the highest electron density in the molecule due to its high electronegativity and the presence of two lone pairs of electrons [23]. This region serves as the primary nucleophilic site in the molecule and is responsible for the characteristic reactivity of the aldehyde functional group in nucleophilic addition reactions. The electron density on the carbonyl oxygen is enhanced by resonance contributions from the aromatic ring system.

The methoxy oxygen atom represents another region of high electron density, with the lone pairs on oxygen contributing to the nucleophilic character of this substituent [23]. The methoxy group acts as an electron-donating substituent through resonance effects, contributing electron density to the aromatic ring system and influencing the overall electronic distribution of the molecule.

The benzyloxy substituent introduces additional complexity to the electron density distribution through its extended aromatic system. The oxygen atom of the benzyloxy group exhibits high electron density similar to the methoxy oxygen, while the aromatic carbons of the benzyl group contribute to the overall π-electron system of the molecule [23].

The carbonyl carbon exhibits significant electron deficiency due to the polarization of the carbon-oxygen double bond toward the more electronegative oxygen atom [23]. This electrophilic character makes the carbonyl carbon susceptible to nucleophilic attack, which is the fundamental mechanism underlying aldehyde reactivity in organic synthesis.

The aromatic carbon atoms exhibit varying degrees of electron density depending on their position relative to the electron-donating and electron-withdrawing substituents. The carbons ortho and para to the electron-donating methoxy and benzyloxy groups experience increased electron density through resonance effects, while the carbon bearing the electron-withdrawing aldehyde group exhibits relative electron deficiency.

Dipole Moment Calculations

The dipole moment of 2-benzyloxy-5-methoxy-benzaldehyde arises from the vectorial sum of individual bond dipoles and reflects the overall charge distribution within the molecule. Computational studies on structurally related compounds provide insight into the expected dipole moment magnitude and direction for this compound.

The molecular dipole moment is estimated to be in the range of 2.0 to 3.0 Debye units based on density functional theory calculations performed on similar aromatic aldehyde compounds [23]. This value indicates moderate polarity, which is consistent with the presence of multiple polar functional groups within the molecular framework.

The primary contributor to the molecular dipole moment is the carbonyl group, which exhibits a substantial dipole moment due to the polarization of the carbon-oxygen double bond [23]. The carbonyl dipole is oriented from the partially positive carbonyl carbon toward the partially negative oxygen atom. The magnitude of the carbonyl dipole is approximately 2.3 Debye units for aromatic aldehydes.

The methoxy substituent contributes an additional dipole component oriented from the aromatic carbon toward the methoxy oxygen atom [23]. The methoxy dipole is estimated to be approximately 1.3 Debye units. The benzyloxy group introduces a more complex dipole pattern due to its extended structure, but the net contribution is similar in magnitude to the methoxy group.

The overall molecular dipole moment results from the vectorial addition of these individual group dipoles, taking into account their relative orientations within the molecular framework [23]. The geometric arrangement of the substituents in 2-benzyloxy-5-methoxy-benzaldehyde leads to partial cancellation of some dipole components, resulting in a net dipole moment that is less than the simple arithmetic sum of the individual group moments.

XLogP3

2.8

Wikipedia

2-Benzyloxy-5-methoxybenzaldehyde

Dates

Last modified: 08-15-2023

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